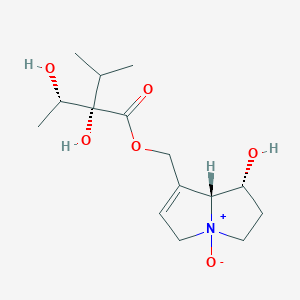

Lycopsamin-N-oxid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of lycopsamine and its N-oxide derivatives has been a subject of study to facilitate their analysis and understand their biological significance. For instance, Zalkow et al. (1985) demonstrated the synthesis of lycopsamine N-oxide through the regiospecific coupling of synthesized trachelanthic and viridifloric acids with retronecine, followed by oxidation (Zalkow et al., 1985). This method highlights the chemical versatility and the steps involved in obtaining lycopsamine N-oxide from its precursors.

Molecular Structure Analysis

The molecular structure of lycopsamine N-oxide, alongside its epimeric and diastereoisomeric relationships with other pyrrolizidine alkaloids, has been elucidated through NMR spectroscopy. Colegate et al. (2014) discussed the semi-automated separation of lycopsamine and intermedine (its epimer) as their N-oxides, providing insights into their stereochemical variations and molecular structure through comprehensive NMR data (Colegate et al., 2014).

Chemical Reactions and Properties

Lycopsamine N-oxide's chemical reactions are crucial for understanding its behavior and potential transformations in biological systems or analytical procedures. The process of N-oxidation, for instance, alters certain chemical shifts observable through NMR, influencing the molecule's reactivity and interactions (Colegate et al., 2014).

Physical Properties Analysis

The physical properties of lycopsamine N-oxide, such as solubility, stability, and optical activity, are critical for its separation and identification. The semi-automated flash chromatography technique described by Colegate et al. (2014) for separating lycopsamine from intermedine as their N-oxides provides insights into the physical characteristics that enable these separation techniques, including solubility in various solvents and interaction with chromatographic materials (Colegate et al., 2014).

Chemical Properties Analysis

Understanding lycopsamine N-oxide's chemical properties, such as reactivity towards other compounds and stability under different conditions, is essential for its application in research and potential therapeutic use. The study by Colegate et al. (2014) indirectly provides information on the chemical behavior of lycopsamine N-oxide through the exploration of its synthesis and structural analysis (Colegate et al., 2014).

Wissenschaftliche Forschungsanwendungen

Nachweis und Quantifizierung in Milchprodukten

Lycopsamin-N-oxid, als eine Art von Pyrrolizidinalkaloid (PA) und dessen entsprechendem N-Oxid (PANO), wurde bei der Entwicklung empfindlicher analytischer Ansätze für den gleichzeitigen Nachweis und die Quantifizierung in Milchprodukten wie Kuhmilch eingesetzt . Dies ist entscheidend, da diese Toxine möglicherweise in die Milch von Milchkühen übergehen können .

Toxizitätsscreening

This compound wird bei der Entwicklung von Screening-Tools für Pyrrolizidinalkaloide (PAs) und deren N-Oxide (PANOs) eingesetzt, die bei Menschen und Tieren Leberschäden und Gentoxizität verursachen können . Dies ist wichtig, da diese Verbindungen beim Verzehr durch Menschen und Tiere Toxizität aufweisen .

Chemisches Profiling

Die Verbindung wird bei der chemischen Profilbildung von toxischen Pyrrolizidinalkaloiden in botanischen Proben verwendet . Dieser Ansatz bietet eine Datenbank, mit der Alkaloide in botanischen Proben sofort identifiziert werden können .

Pflanzenabwehrmechanismusstudie

This compound, als eine Art von Pyrrolizidinalkaloid (PA) und dessen entsprechendem N-Oxid (PANO), wird von über 6.000 Pflanzen synthetisiert, um sie vor Pflanzenfressern zu schützen . Dadurch ist es eine wertvolle Verbindung, um Pflanzenabwehrmechanismen zu untersuchen .

Untersuchung des Transfers in die Nahrungskette

Die Verbindung wird in Studien verwendet, die die Gefahren einer sekundären Exposition durch PA-Anreicherung in Honig, Pollen, Eiern und Milch untersuchen . Dies ist wichtig, um die potenziellen Risiken im Zusammenhang mit der Nahrungskette zu verstehen

Wirkmechanismus

Target of Action

Lycopsamine N-oxide is a derivative of Lycopsamine, which is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are secondary plant metabolites produced naturally for protection against herbivores in some plant families . .

Mode of Action

It is known that pyrrolizidine alkaloids and their n-oxides can exhibit genotoxic and carcinogenic effects on humans and livestock . They share a common 1-hydroxymethyl-7-hydroxypyrrolizidine core structure (necine base), and a double bond at the 1,2-position is crucial for their toxic potential .

Biochemical Pathways

It is known that pyrrolizidine alkaloids can cause a burst of intracellular reactive oxygen species (ros), mitochondrial apoptosis, and endoplasmic reticulum (er) stress . They can also cause an increase in intracellular Ca2+, triggering the PERK/eIF2α/ATF4/CHOP apoptosis pathway .

Result of Action

It is known that pyrrolizidine alkaloids can inhibit the ability of cells to proliferate, colonize, and migrate, and induce apoptosis in a dose-dependent manner .

Action Environment

It is known that the production of pyrrolizidine alkaloids in plants can be influenced by environmental factors such as herbivore attack .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAWGBOKUFFVMB-FVZLBROTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

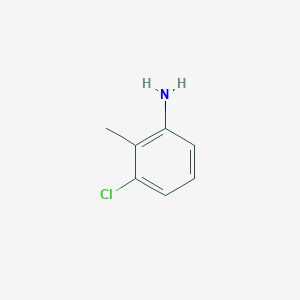

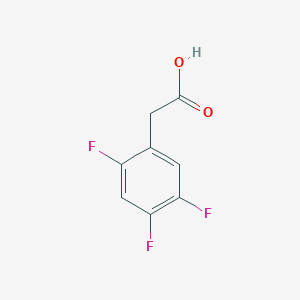

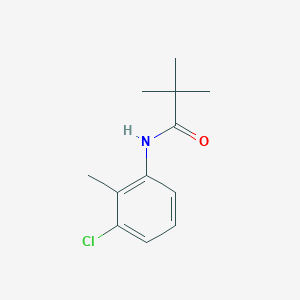

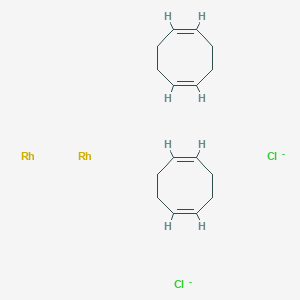

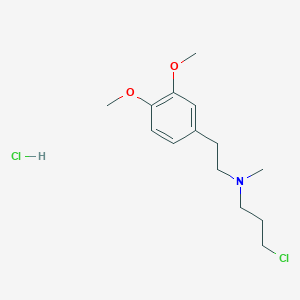

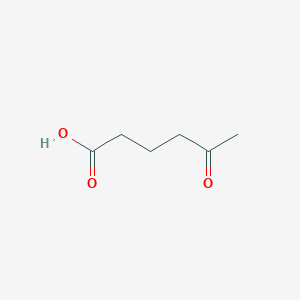

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Azabicyclo[3.1.0]hexane](/img/structure/B42858.png)

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)